molecular formula C15H20O2 B2603568 2-Cyclohexyl-2-(4-methylphenyl)acetic acid CAS No. 51535-47-8

2-Cyclohexyl-2-(4-methylphenyl)acetic acid

Cat. No.: B2603568
CAS No.: 51535-47-8
M. Wt: 232.323
InChI Key: MXYPZUQYVGICGS-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is an organic compound with the molecular formula C15H20O2 It is characterized by a cyclohexyl group and a 4-methylphenyl group attached to an acetic acid moiety

Scientific Research Applications

2-Cyclohexyl-2-(4-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid typically involves the reaction of cyclohexylmagnesium bromide with 4-methylbenzyl chloride, followed by carboxylation. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(4-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Formation of cyclohexyl ketones or benzoic acids.

    Reduction: Formation of cyclohexyl alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-(2-methylphenyl)acetic acid
  • 2-Cyclohexyl-2-(3-methylphenyl)acetic acid

Uniqueness

2-Cyclohexyl-2-(4-methylphenyl)acetic acid is unique due to the position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and interactions compared to its similar compounds.

Properties

IUPAC Name

2-cyclohexyl-2-(4-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-11-7-9-13(10-8-11)14(15(16)17)12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYPZUQYVGICGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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